(1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine is an organic compound classified as a phenylpropylamine. This compound possesses a chiral center, making it optically active. The presence of both chloro and fluoro substituents on the phenyl ring significantly influences its chemical properties and biological activities, potentially enhancing its pharmacological profile in various applications.
This compound can be synthesized from commercially available starting materials, specifically 4-chloro-2-fluoroaniline. Its synthesis involves several chemical reactions designed to construct the prop-2-enylamine moiety, followed by chiral resolution to isolate the desired enantiomer.
(1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine falls under the category of phenylpropylamines, which are known for their diverse biological activities, including potential applications in pharmaceuticals. The presence of halogen substituents can enhance lipophilicity and alter electronic properties, influencing the compound's reactivity and interactions with biological targets.
The synthesis of (1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine typically involves the following steps:
In industrial settings, methods may be optimized for large-scale production using continuous flow reactors and automated systems to ensure consistent quality and yield. Advanced techniques such as high-throughput screening may also be employed to identify optimal reaction conditions.
The molecular formula for (1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine is , with a molecular weight of 185.62 g/mol. The structural representation includes a prop-2-enylamine backbone attached to a phenyl ring substituted with chlorine and fluorine atoms.
| Property | Value |
|---|---|
| Molecular Formula | C9H9ClFN |
| Molecular Weight | 185.62 g/mol |
| IUPAC Name | (1R)-1-(4-chloro-2-fluorophenyl)prop-2-en-1-amine |
| InChI | InChI=1S/C9H9ClFN/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5,9H,1,12H2/t9-/m1/s1 |
| InChI Key | WZSMAJUKCHGCJJ-SECBINFHSA-N |
| Isomeric SMILES | C=CC@HN |
| Canonical SMILES | C=CC(C1=C(C=C(C=C1)Cl)F)N |
(1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine can undergo various types of chemical reactions:
The specific conditions for these reactions depend on factors such as temperature, pressure, and the presence of catalysts. For example, palladium or platinum catalysts may be used in certain reduction processes to enhance yields and selectivity .
The mechanism of action for (1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets within biological systems. This may include:
The physical properties of (1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine include:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and density are not explicitly provided but can be determined through experimental methods or literature values .
(1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine has several scientific uses:
The unique combination of halogen substituents enhances its potential applications in medicinal chemistry and pharmacology by influencing its biological activity and selectivity toward specific targets .
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 22108-99-2
CAS No.: 20184-94-5